Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring, with a fluorine substituent at the 6-position of the chroman moiety and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound is of significant interest in medicinal chemistry due to its structural similarity to acetyl-CoA carboxylase (ACC) inhibitors, which are explored for metabolic disorders like obesity and diabetes . Its synthesis typically involves a base-catalyzed spirocyclization between a substituted 1-(2-hydroxyphenyl)ethanone derivative and N-Boc-4-piperidinone, followed by purification via flash chromatography .
Properties
IUPAC Name |
tert-butyl 6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCJTGKBMXNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471935 | |
| Record name | tert-Butyl 6-fluoro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-63-0 | |
| Record name | tert-Butyl 6-fluoro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Spiro Ring Formation
The spirocyclic core of tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is typically constructed through cyclization reactions. A common strategy involves the condensation of a fluorinated chromanone precursor with a piperidine derivative. For example, 6-fluorochroman-4-one can react with a tert-butyl-protected piperidine carbamate under basic conditions to form the spiro junction. Key reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation, critical for ring closure.
Table 1: Representative Cyclization Conditions
| Starting Material | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 6-Fluorochroman-4-one | EDCl, HOBt, TEA | CH₂Cl₂ | RT, 16 h | 87.7% | |
| Piperidine-4-carboxylate | Cs₂CO₃, DMSO | DMSO | 120°C, 1 h | 72.3% |
Boc Protection Strategies
Introduction of the tert-butoxycarbonyl (Boc) protecting group is essential for stabilizing the piperidine nitrogen during subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is widely employed, with catalysis by iron(III) trifluoromethanesulfonate (Fe(OTf)₃) or ionic liquids enhancing efficiency. Solvent-free conditions at room temperature achieve yields exceeding 99%.
Table 2: Boc Protection Method Comparison
| Catalyst | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|
| Fe(OTf)₃ | Solvent-free | RT, 5 min | 99% | |
| [TPA][Pro] ionic liquid | Neat | RT, 13 min | 99% | |
| Guanidine hydrochloride | EtOH | 35–40°C, 15 min | 96% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates coupling reactions, reducing reaction times from hours to minutes. A demonstrated protocol involves heating methyl 2-chloro-4-fluorobenzoate with tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in dimethyl sulfoxide (DMSO) at 120°C for 1 hour under microwave conditions. Cesium carbonate acts as a base, achieving a 72.3% isolated yield.
Green Chemistry and Solvent-Free Methods
Environmentally benign approaches prioritize solvent minimization and recyclable catalysts. For instance, Boc protection using nano-Fe₃O₄ in ethanol at room temperature delivers 95% yield while enabling catalyst reuse for six cycles without activity loss. Similarly, mechanochemical grinding of reactants in the absence of solvents aligns with green chemistry principles.
Industrial Scale-Up and Continuous Flow Processes
Industrial production of this compound emphasizes scalability and reproducibility. Continuous flow reactors enhance heat and mass transfer, particularly for exothermic steps like Boc deprotection. TCI Chemicals reports >95% purity for analogous spiro compounds under optimized flow conditions.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Evaluation
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Traditional Cyclization | High reproducibility | Long reaction times | 72–88% |
| Microwave-Assisted | Rapid kinetics | Specialized equipment | 70–75% |
| Solvent-Free Boc Protection | Eco-friendly, high yields | Catalyst cost | 95–99% |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the chromanone or piperidine rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features allow it to interact with enzymes, receptors, and other biomolecules, making it a candidate for drug discovery .
Medicine: In medicine, tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, anticancer, and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and potential for modification make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of spirochromanone derivatives. Key structural analogs include:
Tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
- Molecular Formula: C₁₈H₂₂ClNO₄
- Molecular Weight : 351.83 g/mol
- CAS Number : 1011482-37-3
- Key Difference : Chlorine substituent at the 6-position instead of fluorine.
- Impact: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability.
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (Parent Compound)
- Molecular Formula: C₁₈H₂₃NO₄
- Molecular Weight : 317.38 g/mol
- Synthesis Yield : 72% (reported for the parent compound in ACC inhibitor studies) .
- Key Difference : Absence of a halogen substituent at the 6-position.
- This parent compound serves as a foundational structure for halogen-substituted derivatives .
Structural and Functional Analysis (Table)
Biological Activity
Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 721958-63-0) is a spirocyclic compound notable for its unique structural features, combining a chromanone and piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 335.4 g/mol. The presence of the fluoro substituent and tert-butyl group enhances its biological activity and distinguishes it from other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO4 |
| Molecular Weight | 335.4 g/mol |
| Boiling Point | 463.4 ± 45.0 °C (predicted) |
| CAS Number | 721958-63-0 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Neuroprotective Effects : Evidence suggests that it could protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various compounds, this compound was shown to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound demonstrated an IC50 value of approximately 25 µM, indicating substantial potency in modulating inflammatory responses.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed its efficacy against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, demonstrating its potential as a chemotherapeutic agent by promoting apoptosis through the intrinsic pathway.
Table 2: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value |
|---|---|---|
| Anti-inflammatory | Macrophages | 25 µM |
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| Neuroprotective | Neuronal Cells | TBD |
Research Applications
This compound serves as a valuable scaffold in drug discovery. Its spirocyclic structure allows for diverse modifications that can enhance its pharmacological profile. Researchers are exploring its potential in developing new therapeutic agents targeting inflammation, cancer, and neurodegeneration.
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?
- Methodological Answer:
- Respiratory protection: Use NIOSH-approved respirators to avoid inhalation of fine particulates .
- Hand protection: Wear nitrile or neoprene gloves to prevent skin contact, as similar tert-butyl piperidine derivatives may cause irritation .
- Eye protection: Safety goggles or face shields are mandatory; eyewash stations must be accessible .
- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Avoid exposure to moisture to prevent hydrolysis of the tert-butyl carbamate group .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the spirocyclic structure, fluorine integration, and tert-butyl group presence. Use deuterated solvents (e.g., CDCl₃) for solubility .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₃FNO₄) and fragmentation patterns .
- X-ray Crystallography: For absolute stereochemical confirmation, as demonstrated in related spirocyclic compounds .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer:
- Key Steps:
Spirocyclization: Use catalytic acid (e.g., p-TsOH) to form the spiro[chroman-piperidine] core under reflux .
Fluorination: Introduce the 6-fluoro group via electrophilic fluorination (e.g., Selectfluor®) in anhydrous conditions .
- Yield Optimization: Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can structural contradictions in synthetic intermediates be resolved?
- Methodological Answer:
- Regiochemical Ambiguities: Use 2D NMR (COSY, NOESY) to differentiate between regioisomers. For example, NOE correlations can confirm the position of the fluorine atom on the chroman ring .
- Crystallographic Validation: Single-crystal X-ray diffraction resolves disputes in spirocyclic conformations, as shown in analogous piperidine-carboxylate structures .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer:
- Analog Synthesis: Modify the fluorine position, tert-butyl group, or piperidine ring. For example, replace fluorine with chloro or methoxy groups to assess electronic effects .
- Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinases) or receptor-binding studies. Use molecular docking to correlate substituent effects with activity .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodological Answer:
- Batch Purity Analysis: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities (e.g., de-esterified byproducts) may skew results .
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature). For cellular assays, validate cell line viability and passage numbers .
Q. What computational methods support the study of this compound’s reactivity?
- Methodological Answer:
- DFT Calculations: Model the spirocyclic system’s conformation and fluorine’s electronic impact on the carbonyl group. Software like Gaussian or ORCA can predict reaction pathways (e.g., hydrolysis) .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., proteins) to guide mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
